(S)-Cinacalcet-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H22F3N |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m0/s1/i1D3 |

InChI Key |

VDHAWDNDOKGFTD-AVSFSGARSA-N |

Purity |

98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D |

Origin of Product |

United States |

Foundational & Exploratory

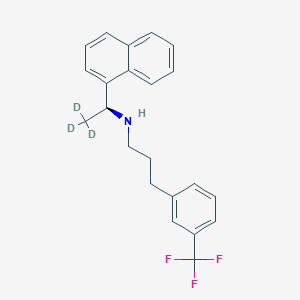

(S)-Cinacalcet-D3 chemical structure and properties

(S)-Cinacalcet-D3 is the deuterium-labeled S-enantiomer of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[] Its structural similarity to the parent drug, combined with its distinct mass, makes it an invaluable tool for researchers, particularly as an internal standard in bioanalytical assays. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and key experimental applications.

Chemical Identity and Properties

This compound is distinguished from (S)-Cinacalcet by the substitution of three hydrogen atoms with deuterium on the methyl group. This isotopic labeling is crucial for its use in mass spectrometry-based applications, as it allows for clear differentiation from the unlabeled analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₉D₃F₃N | [][2] |

| Molecular Weight | 360.44 g/mol | [][2] |

| Appearance | White Solid | |

| Chemical Purity | ≥98% (by HPLC) | |

| Optical Purity | 100% (by chiral HPLC) | |

| Deuterium Incorporation | ≥99% atom D | |

| Synonyms | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine |

The compound is also commonly available as a hydrochloride salt, which exhibits different solubility profiles.

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N | |

| Molecular Weight | 396.89 g/mol | |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |

Mechanism of Action

This compound shares its mechanism of action with Cinacalcet. It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is highly expressed on the surface of chief cells in the parathyroid gland. By binding to a site distinct from the calcium-binding site, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This sensitization means that lower concentrations of blood calcium are required to activate the receptor. Activation of the CaSR initiates an intracellular signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH leads to a reduction in serum calcium levels.

Experimental Protocols and Applications

The principal application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cinacalcet in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Protocol: Bioanalytical Quantification of Cinacalcet in Human Plasma

This section details a representative experimental protocol for the LC-MS/MS analysis of Cinacalcet using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of a working solution of this compound (as the internal standard).

-

To precipitate plasma proteins, add 500 µL of acetonitrile.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.

-

Carefully transfer the resulting supernatant to a clean vial for analysis.

2. LC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase column, such as an Eclipse Plus C18, is typically used.

-

Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., methanol) and an aqueous solution containing a modifier like ammonium formate.

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Ionization: Positive electrospray ionization (ESI+) is employed.

-

Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cinacalcet and this compound.

Synthesis Overview

While a specific synthesis protocol for the deuterated variant is proprietary, the synthesis of the parent compound, Cinacalcet hydrochloride, provides a likely framework. An optimized industrial process involves a six-step synthesis starting from 3-(trifluoromethyl)benzaldehyde and malonic acid. The key stages include Knoevenagel condensation, catalytic hydrogenation, chloro-substitution, condensation, reduction, and a final salification step to yield the hydrochloride salt. To produce this compound, a deuterated methylating agent or a precursor already containing the deuterated methyl group would be introduced at the appropriate step in the synthesis. This process has been refined to achieve high yield (54.4%) and purity (99.98%).99.98%). [19]

References

Synthesis of Deuterated (S)-Cinacalcet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

I. Overview of the Synthetic Strategy

The proposed synthesis of deuterated (S)-Cinacalcet follows a convergent approach, culminating in the reductive amination of a key aldehyde intermediate with a chiral amine. Deuterium is strategically introduced in the final reductive amination step using a deuterated reducing agent, a common and efficient method for site-specific isotopic labeling.

The overall synthesis can be divided into two main parts:

-

Synthesis of the aldehyde intermediate: 3-(3-(Trifluoromethyl)phenyl)propanal.

-

Reductive amination and deuteration: Reaction of the aldehyde with (R)-1-(naphthalen-1-yl)ethylamine in the presence of a deuterated reducing agent to yield the final deuterated (S)-Cinacalcet.

II. Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of non-deuterated (S)-Cinacalcet, which can serve as a benchmark for the proposed deuterated synthesis. The data for the deuterated compound are projected and should be considered hypothetical until experimentally verified.

Table 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 1 | Knoevenagel Condensation | 3-(Trifluoromethyl)benzaldehyde | 3-(3-(Trifluoromethyl)phenyl)acrylic acid | ~95 | >99 | [1] |

| 2 | Catalytic Hydrogenation | 3-(3-(Trifluoromethyl)phenyl)acrylic acid | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | ~98 | >99 | [1] |

| 3 | Esterification | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate | ~97 | >99 | [2] |

| 4 | Reduction to Alcohol | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | ~95 | >99 | [2] |

| 5 | Oxidation to Aldehyde | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 3-(3-(Trifluoromethyl)phenyl)propanal | ~85 | >98 | [2] |

Table 2: Synthesis of (S)-Cinacalcet and Deuterated (S)-Cinacalcet

| Step | Reaction | Starting Materials | Product | Reducing Agent | Yield (%) | Enantiomeric Excess (%) | Isotopic Purity (%) |

| 6a | Reductive Amination | 3-(3-(Trifluoromethyl)phenyl)propanal, (R)-1-(Naphthalen-1-yl)ethylamine | (S)-Cinacalcet | Sodium triacetoxyborohydride | ~85-90 | >99 | N/A |

| 6b | Proposed Deuterated Reductive Amination | 3-(3-(Trifluoromethyl)phenyl)propanal, (R)-1-(Naphthalen-1-yl)ethylamine | Deuterated (S)-Cinacalcet | Sodium triacetoxyborodeuteride | ~85-90 (projected) | >99 (projected) | >98 (projected) |

III. Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the proposed synthesis of deuterated (S)-Cinacalcet.

Part 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal

Step 1: Knoevenagel Condensation to form 3-(3-(Trifluoromethyl)phenyl)acrylic acid

-

To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in pyridine (2 vol), add malonic acid (1.5 eq) and piperidine (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 3-(3-(trifluoromethyl)phenyl)acrylic acid.

Step 2: Catalytic Hydrogenation to form 3-(3-(Trifluoromethyl)phenyl)propanoic acid

-

In a hydrogenation vessel, dissolve 3-(3-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in methanol (10 vol).

-

Add 5% Palladium on carbon (Pd/C) (0.01 eq).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12-16 hours.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-(trifluoromethyl)phenyl)propanoic acid.

Step 3: Esterification to form Methyl 3-(3-(trifluoromethyl)phenyl)propanoate

-

To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise.

-

Heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-(3-(trifluoromethyl)phenyl)propanoate.

Step 4: Reduction to form 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C, add a solution of methyl 3-(3-(trifluoromethyl)phenyl)propanoate (1.0 eq) in THF (5 vol) dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to yield 3-(3-(trifluoromethyl)phenyl)propan-1-ol.

Step 5: Oxidation to form 3-(3-(Trifluoromethyl)phenyl)propanal

-

To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) (10 vol) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes, then add a solution of 3-(3-(trifluoromethyl)phenyl)propan-1-ol (1.0 eq) in DCM (5 vol) dropwise.

-

Stir for an additional 45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Add water and separate the organic layer.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography to obtain 3-(3-(trifluoromethyl)phenyl)propanal.

Part 2: Proposed Synthesis of Deuterated (S)-Cinacalcet

Step 6: Deuterated Reductive Amination

-

In a reaction vessel, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) and (R)-1-(naphthalen-1-yl)ethylamine (1.05 eq) in anhydrous dichloromethane (DCM) (10 vol).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium triacetoxyborodeuteride (NaBH(OAc)₃D) (1.5 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield deuterated (S)-Cinacalcet.

-

The final product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.

IV. Visualizations

Proposed Synthetic Pathway for Deuterated (S)-Cinacalcet

Caption: Proposed synthesis of deuterated (S)-Cinacalcet.

Experimental Workflow for Deuterated Reductive Amination

Caption: Workflow for the deuterated reductive amination step.

References

(S)-Cinacalcet-D3 as an Internal Standard: A Technical Guide to its Analytical Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Cinacalcet-D3 and its core function as an internal standard in bioanalytical assays. The document details the pharmacological context of Cinacalcet, the analytical mechanism of its deuterated analog, and comprehensive experimental protocols for its application in quantitative analysis.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. An ideal internal standard exhibits physicochemical properties nearly identical to the analyte. Stable isotope-labeled (SIL) compounds, such as the deuterated this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] They co-elute with the analyte, experience similar ionization efficiency, and correct for matrix effects, ensuring the highest possible accuracy and precision in quantification.[1][2][3]

Pharmacological Context: The Mechanism of Action of Cinacalcet

To understand the importance of accurately quantifying Cinacalcet, it is essential to first understand its pharmacological role. Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland. By increasing the CaSR's sensitivity to extracellular calcium, Cinacalcet mimics the effect of high calcium levels, which in turn activates intracellular signaling pathways to inhibit the synthesis and secretion of parathyroid hormone (PTH). This action effectively reduces elevated levels of PTH, calcium, and phosphorus in the blood, making Cinacalcet a critical therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.

The primary signaling cascade initiated by CaSR activation involves the Gq/11 protein pathway, which stimulates Phospholipase C (PLC). This leads to an increase in intracellular calcium, ultimately resulting in the suppression of PTH secretion.

Analytical Mechanism of this compound as an Internal Standard

The "mechanism of action" for this compound as an internal standard is purely analytical. It is designed to track the analyte (Cinacalcet) through the entire analytical process.

-

Chemical and Physical Similarity : this compound has the same core chemical structure as Cinacalcet, with the only difference being the substitution of three hydrogen atoms with three deuterium atoms. This small change in mass does not significantly alter its chemical properties, such as polarity, pKa, and solubility.

-

Identical Behavior in Sample Preparation : Because of its chemical similarity, this compound behaves identically to Cinacalcet during sample preparation steps like protein precipitation or liquid-liquid extraction. Any analyte lost during these steps will be matched by a proportional loss of the internal standard.

-

Co-elution in Chromatography : During liquid chromatography, this compound has the same retention time as Cinacalcet, meaning they elute from the chromatography column at the same time. This is crucial as it ensures both compounds enter the mass spectrometer under identical conditions, correcting for any time-dependent variations like ion suppression.

-

Differential Detection in Mass Spectrometry : In the mass spectrometer, compounds are separated based on their mass-to-charge ratio (m/z). Due to the presence of deuterium atoms, this compound has a higher mass than Cinacalcet. This mass difference allows the detector to distinguish between the analyte and the internal standard, measuring the signal intensity for each compound separately.

-

Accurate Quantification : A known amount of this compound is added to every sample, calibrator, and quality control. The final concentration of Cinacalcet is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample is lost or instrument response fluctuates, leading to highly accurate and precise quantification.

Standard Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of Cinacalcet in a plasma sample using this compound as an internal standard.

Experimental Protocols

The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Cinacalcet in human plasma using this compound as an internal standard.

Method 1: Protein Precipitation This method is noted for its speed and simplicity, making it suitable for high-throughput analysis.

-

Sample Preparation :

-

To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL).

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for approximately 15-30 seconds.

-

Centrifuge the sample at high speed (e.g., 20,000 x g) for 5 minutes.

-

Transfer the resulting supernatant for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions :

-

Column : Eclipse Plus C18 or equivalent (e.g., Zorbax Eclipse XDB-C18).

-

Mobile Phase : Gradient elution using a system such as methanol-water with an ammonium formate buffer.

-

Flow Rate : 0.6 mL/min.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

Method 2: Liquid-Liquid Extraction (LLE) This method provides a cleaner sample extract, potentially reducing matrix effects.

-

Sample Preparation :

-

Spike plasma sample with this compound internal standard.

-

Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex to facilitate the extraction of Cinacalcet and the internal standard into the organic layer.

-

Centrifuge to separate the aqueous and organic layers.

-

Evaporate the organic layer to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions :

-

Column : C18 column.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile-water (95:5, v/v) with 0.2% formic acid.

-

Elution : Gradient elution.

-

Quantitative Data and Performance Characteristics

The use of this compound allows for the development of robust and reliable assays. Below are typical performance characteristics compiled from validated methods.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

|---|---|---|---|

| Cinacalcet | 358.1 | 155.1 | ESI+ |

| this compound | 361.1 (approx.) | 155.1 (or other stable fragment) | ESI+ |

(Note: The exact m/z for this compound may vary slightly based on the specific deuteration pattern, but will be +3 Da higher than the analyte).

Table 2: Method Validation Parameters

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Linearity Range | 0.1 - 50 ng/mL | |

| 0.3 - 150 ng/mL | ||

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |

| Inter- and Intra-Assay Precision (CV%) | < 15% | |

| Accuracy | Within 85-115% of nominal value |

| Extraction Recovery | 95.7% - 102.9% | |

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Cinacalcet. Its analytical mechanism of action is rooted in its structural identity to the analyte, which allows it to meticulously track and correct for procedural variations. The use of this stable isotope-labeled standard in validated LC-MS/MS methods ensures high precision, accuracy, and reliability, providing the robust quantitative data essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

References

physical and chemical characteristics of (S)-Cinacalcet-D3

An In-depth Technical Guide to (S)-Cinacalcet-D3

Introduction

This compound is the deuterated form of (S)-Cinacalcet, a calcimimetic agent. Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) by increasing its sensitivity to extracellular calcium.[1][2] This action leads to a reduction in the secretion of parathyroid hormone (PTH), which subsequently lowers serum calcium levels.[3][4] this compound is primarily utilized as an internal standard in analytical chemistry, specifically for the quantification of Cinacalcet in biological matrices like human plasma using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5] Its stable isotope-labeled nature ensures accurate and precise measurements in pharmacokinetic and metabolic studies.

Physical and Chemical Characteristics

The physical and chemical properties of this compound and its commonly used hydrochloride salt are summarized below. Deuteration involves replacing three hydrogen atoms with deuterium on the methyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine | |

| Molecular Formula | C₂₂H₁₉D₃F₃N | |

| Molecular Weight | 360.44 g/mol | |

| CAS Number | 694495-47-1 (for unlabeled) | |

| Appearance | White solid | |

| Chemical Purity | ≥98% (by HPLC) | |

| Optical Purity | ≥100% (by chiral HPLC) | |

| Isotopic Purity | ≥99% atom D |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Chemical Name | (αR)-α-(methyl-d₃)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, monohydrochloride | |

| Molecular Formula | C₂₂H₂₀D₃ClF₃N | |

| Molecular Weight | 396.89 g/mol | |

| CAS Number | 1217809-88-5 (for unlabeled) | |

| Appearance | A solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage | -20°C | |

| Stability | ≥ 4 years (at -20°C) |

Mechanism of Action: Allosteric Modulation of CaSR

Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) predominantly found on the surface of chief cells in the parathyroid gland. By binding to the transmembrane domain of the CaSR, Cinacalcet induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions. This heightened sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor.

Activation of the CaSR initiates a downstream signaling cascade via the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations. This elevation in intracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH levels leads to reduced serum calcium and phosphorus.

Experimental Protocols

The characterization and quantification of this compound and its non-deuterated counterpart rely on standard analytical techniques. A representative protocol for purity analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below.

Objective: To determine the chemical purity of a Cinacalcet HCl bulk sample.

Instrumentation and Reagents:

-

Instrument: Waters HPLC e2695 series with a UV-Vis detector or equivalent.

-

Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm particle size).

-

Reagents: Potassium dihydrogen phosphate, orthophosphoric acid, acetonitrile (HPLC grade), and HPLC grade water.

Methodology:

-

Buffer Preparation: Prepare a phosphate buffer by dissolving 7.0 grams of potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid.

-

Mobile Phase Preparation: The mobile phase consists of the phosphate buffer and acetonitrile in a 40:60 v/v ratio. The mobile phase also serves as the diluent.

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of the Cinacalcet HCl reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

-

Further dilute 1.5 mL of this stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of 15 µg/mL.

-

-

Sample Solution Preparation: Prepare the sample solution using the bulk drug substance at a concentration equivalent to the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 282 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Cinacalcet is approximately 2.8 minutes under these conditions. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

References

(S)-Cinacalcet-D3 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for (S)-Cinacalcet-D3

For researchers, scientists, and drug development professionals, understanding the quality and purity of a deuterated active pharmaceutical ingredient (API) like this compound is paramount for its use as an internal standard in pharmacokinetic studies or as a tool in metabolic research. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of this material. This guide explains the key components of a typical CoA for this compound, detailing the experimental methods used and presenting the data in a clear, accessible format.

Data Presentation

The quantitative data for a representative batch of this compound are summarized in the tables below. These tables provide a clear overview of the material's specifications and the analytical results obtained.

Table 1: Identification and Physicochemical Properties

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Molecular Formula | - | C₂₂H₁₉D₃F₃N | Conforms |

| Molecular Weight | Mass Spectrometry | 360.44 g/mol | Conforms |

| Solubility | Visual Inspection | Soluble in Methanol, DMSO | Conforms |

| ¹H NMR | NMR Spectroscopy | Structure conforms to reference | Conforms |

| Mass Spectrum | LC-MS | Conforms to reference spectrum | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |

| Optical Purity (S-enantiomer) | Chiral HPLC | ≥ 99.0% enantiomeric excess | 99.8% ee |

| Isotopic Purity (% Atom D) | Mass Spectrometry / NMR | ≥ 98% | 99.2% |

| Residual Solvents | GC-HS (USP <467>) | Meets USP <467> limits | Conforms |

| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any process-related impurities or degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm) or equivalent.[1]

-

Mobile Phase: A mixture of Phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and Acetonitrile in a 40:60 v/v ratio.[1]

-

Flow Rate: 0.9 mL/min.[1]

-

Column Temperature: 30°C.

-

Detection Wavelength: 282 nm.[1]

-

Injection Volume: 10 µL.

-

Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: The sample is prepared in the mobile phase at the same concentration as the standard solution.

-

System Suitability: The system is deemed suitable for use if the tailing factor for the this compound peak is not more than 2.0, and the theoretical plates are not less than 2000.

-

Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Optical Purity

This method is employed to separate the (S)-enantiomer of Cinacalcet-D3 from its inactive (R)-enantiomer to determine the enantiomeric excess.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: Chiralpak-IA (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]

-

Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a 95:5:0.1 v/v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 223 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A solution of a racemic mixture of Cinacalcet is prepared to verify the resolution of the two enantiomers.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase.

-

System Suitability: The resolution between the (S)- and (R)-enantiomer peaks should be greater than 3.0.

-

Calculation: The enantiomeric excess (ee) is calculated using the formula: ee (%) = [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer))] x 100.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and structure of this compound and to determine its isotopic purity.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Full scan for molecular weight confirmation and Multiple Reaction Monitoring (MRM) for quantification of isotopic distribution.

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Identity Confirmation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the structure by comparing the fragmentation pattern with that of a non-deuterated standard.

-

Isotopic Purity Determination: The relative intensities of the ions corresponding to the deuterated species (d₃) and any lower deuterated (d₀, d₁, d₂) or non-deuterated species are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule, while both ¹H and ¹³C NMR can be used to assess the degree and position of deuterium incorporation.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR for Structural Confirmation: The ¹H NMR spectrum should be consistent with the structure of (S)-Cinacalcet, with the notable absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium.

-

Determination of Deuterium Incorporation: The percentage of deuterium incorporation is determined by comparing the integral of the residual proton signal at the deuterated position with the integrals of other non-deuterated protons in the molecule.

Residual Solvents Analysis (GC-HS)

This analysis is performed to quantify any residual organic solvents that may be present from the manufacturing process, following the guidelines of USP <467>.

-

Instrumentation: A Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Procedure: The sample is dissolved in a suitable solvent in a headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents. The results are evaluated against the limits specified in USP <467> for Class 1, 2, and 3 solvents.

Residue on Ignition

This test, as per USP <281>, is used to determine the amount of inorganic impurities in the organic substance.

-

Procedure: A known weight of the sample is ignited in the presence of sulfuric acid in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until all carbon has been consumed. The weight of the remaining residue is then determined and expressed as a percentage of the initial sample weight.

Mandatory Visualizations

Signaling Pathway of Cinacalcet

Cinacalcet acts as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. This enhances the receptor's sensitivity to extracellular calcium, leading to a downstream signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).

Caption: Signaling pathway of this compound action on the calcium-sensing receptor.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of this compound, from sample receipt to the final issuance of the Certificate of Analysis.

Caption: Experimental workflow for the analysis of this compound.

References

Commercial Availability and Research Applications of (S)-Cinacalcet-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cinacalcet-D3 is a deuterated analog of (S)-Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The primary application of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Cinacalcet in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, detailed experimental protocols for its use in bioanalytical methods, and an exploration of the signaling pathway of its non-deuterated counterpart, Cinacalcet.

Commercial Availability and Product Specifications

This compound and its hydrochloride salt are commercially available from several suppliers for research purposes. The availability and product specifications from various vendors are summarized below.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Immunomart | This compound | - | C₂₂H₁₉D₃F₃N | 360.43 | - | Currently out of stock.[1] |

| MedChemExpress | This compound | - | - | - | - | Available upon quotation.[2] |

| MedChemExpress | This compound hydrochloride | 2673269-84-4 | C₂₂H₂₀D₃ClF₃N | 396.89 | - | In stock.[3] |

| Expert Synthesis Solutions (ESS) | This compound | 694495-47-1 (unlabelled) | C₂₂H₁₉D₃F₃N | 360.44 | 98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D | In stock.[4] |

| Expert Synthesis Solutions (ESS) | This compound Hydrochloride | 1217809-88-5 (unlabelled) | C₂₂H₂₀D₃ClF₃N | 396.89 | 96.8% CP by HPLC; 100% OP by chiral HPLC; 99% atom D | In stock.[5] |

| Cayman Chemical | Cinacalcet-d3 (hydrochloride) | 2749807-20-1 | C₂₂H₁₉D₃F₃N • HCl | 396.9 | ≥99% deuterated forms (d₁-d₃) | In stock. |

| Simson Pharma Limited | Cinacalcet-D3 Hydrochloride | 1185097-33-9 | C₂₂H₂₀D₃ClF₃N | 396.89 | - | In stock. |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is considered the gold standard by regulatory bodies like the FDA and EMA. Deuterated standards, such as this compound, are ideal because their physicochemical properties are nearly identical to the analyte of interest (Cinacalcet). This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.

Experimental Protocols for Bioanalytical Quantification of Cinacalcet using this compound

The following are generalized experimental protocols for the quantification of Cinacalcet in human plasma using this compound as an internal standard, based on methodologies described in the literature.

Method 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Sample Preparation:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound in a suitable solvent (e.g., methanol).

-

Add 500 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Eclipse Plus C18).

-

Mobile Phase: A gradient elution using a mixture of methanol, water, and a modifier like ammonium formate is commonly employed.

-

Flow Rate: Typically around 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cinacalcet: m/z 358.1 → 155.1

-

This compound: m/z 361.1 → 158.1

-

-

Method 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to protein precipitation.

-

Sample Preparation:

-

To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution.

-

Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

The chromatographic and mass spectrometric conditions are generally similar to those used in the protein precipitation method, with potential minor adjustments to the mobile phase composition and gradient profile to optimize separation.

-

Experimental Workflow

The general workflow for a pharmacokinetic study utilizing this compound as an internal standard is depicted in the following diagram.

Caption: A typical experimental workflow for a pharmacokinetic study of Cinacalcet using this compound.

Signaling Pathway of Cinacalcet

This compound is a research tool used for the quantification of Cinacalcet. The biological activity resides in the non-deuterated Cinacalcet, which functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a G protein-coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.

Cinacalcet binds to the transmembrane domain of the CaSR, increasing the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity leads to the activation of downstream signaling pathways, primarily through the Gαq/11 protein. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). In the parathyroid gland, this signaling cascade ultimately leads to the inhibition of parathyroid hormone (PTH) synthesis and secretion.

Recent studies also suggest that Cinacalcet may act as a spatially-biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes after receptor internalization.

The signaling pathway of Cinacalcet is illustrated in the diagram below.

References

- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isotopic Purity of (S)-Cinacalcet-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cinacalcet-D3 is the deuterium-labeled form of (S)-Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.[1] The "(S)" designation refers to the specific stereoisomer, while "D3" indicates that three hydrogen atoms on the methyl group have been replaced by deuterium. Its primary application in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Cinacalcet by mass spectrometry.[2][3]

The use of a deuterated internal standard is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies.[4][5] The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended deuterium atoms are incorporated and the absence of unlabeled (D0) or partially labeled (D1, D2) species. This guide provides a detailed overview of the isotopic purity, analytical methodologies for its determination, and the synthetic considerations for this compound.

Isotopic Purity and Distribution

The isotopic purity of a deuterated compound is a critical parameter that defines its quality. It is typically expressed as the percentage of the target molecule that contains the specified number of deuterium atoms (isotopic enrichment) and the distribution of other isotopic variants. For this compound, the deuteration is specifically located on the α-methyl group.

Quantitative data from suppliers indicates a high level of isotopic enrichment. This information is summarized in the table below.

Table 1: Quantitative Data for this compound Isotopic Purity

| Parameter | Specification | Source |

| Isotopic Enrichment | 99 atom % D | Expert Synthesis Solutions |

| Deuterated Forms | ≥99% (sum of d1, d2, d3) | Cayman Chemical |

| Chemical Purity | 98% (by HPLC) | Expert Synthesis Solutions |

| Optical Purity | 100% (by chiral HPLC) | Expert Synthesis Solutions |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and the confirmation of the deuterium label's position are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HR-MS) is the definitive technique for assessing isotopic enrichment and distribution. The method relies on the mass difference between hydrogen (¹H) and deuterium (²H), which results in a predictable mass shift.

3.1.1 Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method is the standard for both quantifying cinacalcet in biological samples and for assessing the isotopic purity of the this compound standard itself.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Chromatographic Separation: The solution is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: The instrument is set to perform a full scan analysis over a mass range that includes the molecular ions of unlabeled Cinacalcet and its deuterated isotopologues. The key mass-to-charge ratios (m/z) are:

-

Cinacalcet (D0): [M+H]⁺ ≈ 358.1

-

Cinacalcet-D1: [M+H]⁺ ≈ 359.1

-

Cinacalcet-D2: [M+H]⁺ ≈ 360.1

-

Cinacalcet-D3: [M+H]⁺ ≈ 361.1

-

-

Data Analysis: The isotopic purity is calculated by integrating the peak areas for each isotopic ion in the extracted ion chromatogram. The relative percentage of the D3 isotopologue compared to the D0, D1, and D2 species determines the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides isotopic distribution, NMR spectroscopy (¹H-NMR, ²H-NMR, and ¹³C-NMR) is used to confirm the structural integrity and the precise location of the deuterium labels. For this compound, the absence of a proton signal for the methyl group in the ¹H-NMR spectrum and the presence of a corresponding signal in the ²H-NMR spectrum would confirm the site of deuteration. Quantitative NMR (qNMR) can also be employed to determine isotopic abundance with high accuracy.

Synthetic Considerations

The synthesis of this compound involves the preparation of the core (S)-Cinacalcet molecule followed by the introduction of the deuterated methyl group. While specific proprietary synthesis routes may vary, a general approach can be inferred from the literature on Cinacalcet synthesis.

A common strategy involves the reductive amination of a suitable precursor with a deuterated methyl source. For instance, the secondary amine precursor of Cinacalcet could be reacted with deuterated formaldehyde (CD₂O) in the presence of a reducing agent (Eschweiler-Clarke reaction) or by direct alkylation using a deuterated methylating agent like methyl-D3 iodide (CD₃I).

Mechanism of Action: Signaling Pathway

Cinacalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor located on the surface of parathyroid gland cells. By binding to the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhancement leads to the activation of a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels subsequently lowers blood calcium concentrations.

References

An In-depth Technical Guide on the Solubility of (S)-Cinacalcet-D3 in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of (S)-Cinacalcet-D3 in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism of action of Cinacalcet.

Quantitative Solubility Data

The solubility of Cinacalcet hydrochloride in several organic solvents has been reported. This data is crucial for the development of in vitro assays, formulation studies, and preclinical research.[1] The following table summarizes the available quantitative solubility data.

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3], 50 mg/mL (ultrasonic and warming may be needed)[4] |

| Ethanol | ~30 mg/mL |

| Dimethyl Formamide (DMF) | ~30 mg/mL |

| Methanol | Soluble (exact value not specified) |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |

It is important to note that for aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice for maximum solubility.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves establishing an equilibrium between the dissolved and undissolved solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Vials with screw caps

-

Orbital shaker or rotator in a constant temperature bath or incubator

-

Centrifuge

-

Chemically inert filters (e.g., PTFE syringe filter)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator. The agitation should be performed at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as HPLC. A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Mechanism of Action of Cinacalcet

Cinacalcet is a calcimimetic agent, meaning it mimics the action of calcium on tissues. Its primary mechanism of action involves the allosteric modulation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the chief cells of the parathyroid gland.

By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity means that lower concentrations of calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels leads to a decrease in serum calcium concentrations.

The activation of the CaSR stimulates G-protein pathways, predominantly Gq and Gi. This leads to the activation of phospholipase C and an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an influx of intracellular calcium. The elevated intracellular calcium levels inhibit the secretion of PTH.

Caption: Signaling pathway of Cinacalcet's mechanism of action on parathyroid cells.

References

(S)-Cinacalcet-D3: A Technical Overview for Researchers

(S)-Cinacalcet-D3 is the deuterated analog of (S)-Cinacalcet, a calcimimetic agent utilized in the management of hyperparathyroidism. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and analytical applications, tailored for researchers, scientists, and professionals in drug development. The inclusion of deuterium (D) in place of hydrogen atoms provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of (S)-Cinacalcet. Its fundamental properties are crucial for its application in analytical and research settings.

| Property | Value | Citation |

| Molecular Formula | C22H19D3F3N | [1][2] |

| Molecular Weight | 360.44 g/mol | [2] |

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Cinacalcet, and by extension its deuterated form, functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[3][4] The CaSR, a G-protein coupled receptor, is predominantly located on the chief cells of the parathyroid gland and plays a pivotal role in regulating calcium homeostasis.

By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This amplification of the calcium signal leads to the activation of downstream signaling pathways, even at lower ambient calcium concentrations. The primary consequence is the inhibition of parathyroid hormone (PTH) synthesis and secretion, which in turn leads to a reduction in serum calcium levels.

The signaling cascade initiated by the activation of the CaSR involves the Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, which is the direct trigger for the suppression of PTH secretion.

Analytical Applications and Experimental Protocols

This compound is primarily employed as an internal standard in the quantitative analysis of Cinacalcet in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, while its mass difference allows for distinct detection.

Experimental Protocol: Quantification of Cinacalcet in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the determination of Cinacalcet concentrations in human plasma, utilizing this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL).

-

Add 500 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for approximately 15 seconds.

-

Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reverse-phase column, such as a C18 column (e.g., X-Terra Symmetry C18, 4.6 x 150mm; 5 μm).

-

Mobile Phase: A gradient elution is typically employed using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., ammonium formate).

-

Flow Rate: A typical flow rate is around 0.6 mL/min.

-

Injection Volume: A standard injection volume is 20 µL.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Cinacalcet: m/z 358.2 → 155.2

-

This compound (Internal Standard): m/z 361.2 → 155.2 (Note: The precursor ion mass will be higher due to the three deuterium atoms).

-

4. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Cinacalcet to this compound against the known concentrations of Cinacalcet standards.

-

The concentration of Cinacalcet in the unknown plasma samples is then determined from this calibration curve.

Quantitative Data on Cinacalcet Efficacy

The clinical efficacy of Cinacalcet has been extensively studied. The following tables summarize key quantitative findings from various clinical trials and meta-analyses.

Table 1: Effect of Cinacalcet on Serum Biomarkers in Patients with Secondary Hyperparathyroidism

| Parameter | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Citation |

| Serum PTH (SMD) | -0.56 | -0.76 to -0.37 | p = 0.001 | |

| Serum Calcium (MD) | -0.82 mg/dL | -1.02 to -0.61 | p < 0.001 | |

| Serum Phosphorus (MD) | -0.57 mg/dL | -0.97 to -0.18 | p = 0.005 | |

| Calcium x Phosphorus Product (MD) | -9.41 mg²/dL² | -10.00 to -8.82 | p < 0.001 |

Table 2: Relative Risk (RR) of Adverse Events Associated with Cinacalcet Use

| Adverse Event | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Citation |

| Nausea | 2.29 | 1.73 to 3.05 | p = 0.001 | |

| Vomiting | 1.90 | 1.70 to 2.11 | p = 0.001 | |

| Hypocalcemia | 5.77 | 0.17 to 194.05 | p = 0.33 | |

| Muscle Spasms | 1.13 | 0.66 to 1.95 | p = 0.65 | |

| Diarrhea | 1.13 | 0.72 to 1.80 | p = 0.59 |

Experimental Workflow for Bioanalytical Method Development

The development of a robust bioanalytical method for Cinacalcet quantification using this compound follows a structured workflow.

This comprehensive guide provides foundational knowledge on this compound for its effective application in research and development. The provided data and protocols serve as a starting point for further investigation and assay development.

References

The Role of Deuterium Labeling in (S)-Cinacalcet-D3: A Technical Guide to Enhancing Metabolic Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the strategic application of deuterium labeling to (S)-Cinacalcet, resulting in (S)-Cinacalcet-D3. It explores the foundational principles of the deuterium kinetic isotope effect (KIE) and its potential to enhance the metabolic profile of Cinacalcet. While direct, publicly available comparative studies on this compound as a therapeutic agent are limited, this document outlines the scientific rationale, anticipated pharmacokinetic improvements, and detailed experimental protocols for its evaluation. This compound is most commonly utilized as a stable isotope-labeled internal standard in bioanalytical and pharmacokinetic studies.[1][2]

Introduction to Cinacalcet and the Rationale for Deuteration

Cinacalcet is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[3] By increasing the receptor's sensitivity to extracellular calcium, Cinacalcet effectively reduces the secretion of parathyroid hormone (PTH), making it a key therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[4][5]

Cinacalcet undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. The main metabolic pathways are oxidative N-dealkylation and oxidation of the naphthalene ring. This rapid and extensive metabolism can limit the drug's bioavailability and half-life.

Deuteration, the strategic substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a validated strategy in medicinal chemistry to improve a drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). For a drug like Cinacalcet, deuterating the specific sites of metabolic attack ("soft spots") is anticipated to enhance its metabolic stability.

Signaling Pathway and Metabolic Fate of Cinacalcet

Cinacalcet enhances the sensitivity of the CaSR, leading to a G-protein-coupled signaling cascade that inhibits the synthesis and secretion of PTH.

The metabolic vulnerability of Cinacalcet presents an opportunity for optimization through deuteration. The sites targeted by CYP enzymes are prime candidates for deuterium substitution to slow metabolic clearance.

Anticipated Impact of Deuteration on Pharmacokinetic Properties

By leveraging the KIE, the strategic deuteration in this compound is expected to yield a molecule with enhanced metabolic stability. This improvement should translate to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. The following table provides an illustrative comparison of key pharmacokinetic parameters, highlighting the anticipated benefits of deuteration.

| Parameter | (S)-Cinacalcet (Non-Deuterated) | This compound (Deuterated) | Anticipated Rationale for Change |

| Metabolic Enzymes | CYP3A4, CYP2D6, CYP1A2 | CYP3A4, CYP2D6, CYP1A2 | No change in enzymes, but the rate of metabolism is slowed by the KIE. |

| Terminal Half-life (t½) | 30-40 hours | Potentially Longer | Reduced rate of metabolic clearance leads to longer persistence in circulation. |

| Intrinsic Clearance (CLint) | High | Potentially Lower | Slower enzymatic degradation due to the stronger C-D bond at metabolic sites. |

| Area Under the Curve (AUC) | Dose-proportional | Potentially Higher | Reduced first-pass metabolism and clearance can lead to greater overall drug exposure. |

| Bioavailability | ~20-25% | Potentially Higher | Reduced first-pass metabolism can increase the fraction of the drug reaching systemic circulation. |

Note: The data for this compound is illustrative and represents expected outcomes based on the principles of the kinetic isotope effect. Experimental verification is required.

Experimental Protocols for Evaluation

To empirically determine the impact of deuterium labeling on Cinacalcet, comparative in vitro and in vivo studies are essential.

This protocol details a standard procedure for comparing the metabolic stability of (S)-Cinacalcet and this compound using human liver microsomes (HLMs).

Objective: To determine and compare the rate of disappearance (metabolic clearance) of the deuterated and non-deuterated compounds when incubated with drug-metabolizing enzymes in HLMs.

Materials:

-

(S)-Cinacalcet and this compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

-

Internal Standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare stock solutions (e.g., 1 mM) of (S)-Cinacalcet and this compound in a suitable solvent (e.g., DMSO).

-

In separate tubes, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C.

-

-

Initiation of Reaction:

-

Add the test compound (final concentration ~1 µM) to the HLM mixture.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

-

Quenching the Reaction:

-

Immediately quench the reaction by adding each aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) based on the half-life and incubation parameters.

-

This protocol outlines a general procedure for a head-to-head pharmacokinetic study in a rodent model.

Objective: To compare the key pharmacokinetic parameters (e.g., Cmax, tmax, AUC, t½, clearance) of (S)-Cinacalcet and this compound following oral administration.

Materials:

-

(S)-Cinacalcet and this compound

-

Appropriate vehicle for oral formulation (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Centrifuge and freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate rats to housing conditions for at least one week.

-

Fast animals overnight prior to dosing.

-

Divide animals into two groups. Administer a single oral dose of either (S)-Cinacalcet or this compound via oral gavage. A crossover design with a suitable washout period is ideal to minimize inter-individual variability.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (S)-Cinacalcet and this compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration versus time for each compound.

-

Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters, including:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the concentration-time curve)

-

t½ (Terminal half-life)

-

CL/F (Apparent total clearance)

-

Vd/F (Apparent volume of distribution)

-

-

Perform statistical analysis to compare the parameters between the two groups.

-

Conclusion

The strategic deuteration of (S)-Cinacalcet to create this compound represents a scientifically grounded approach to enhancing the drug's metabolic stability. By leveraging the kinetic isotope effect, this modification is anticipated to slow the rate of metabolism by CYP450 enzymes, potentially leading to a longer half-life, lower clearance, and increased overall drug exposure. While this compound is currently established as an analytical tool, the principles outlined in this guide provide a clear framework for its potential development as a therapeutically improved calcimimetic. The experimental protocols detailed herein offer a robust methodology for validating these anticipated benefits, paving the way for the development of next-generation therapies with optimized pharmacokinetic profiles.

References

Methodological & Application

Application Notes: High-Throughput Bioanalysis of (S)-Cinacalcet in Human Plasma using LC-MS/MS with (S)-Cinacalcet-D3 as an Internal Standard

Introduction

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor, playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate quantification of cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] Liquid chromatography-tandem mass spectrometry (LC--MS/MS) is a highly sensitive and selective method for this purpose.[1] The use of a stable isotope-labeled internal standard, such as (S)-Cinacalcet-D3, is a key strategy to ensure the reliability and accuracy of the LC-MS/MS assay by compensating for variability during sample preparation and analysis.[1]

This application note details a robust and high-throughput method for the quantification of (S)-Cinacalcet in human plasma using this compound as an internal standard. The method employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry.

Principle of the Method

This bioanalytical method involves the extraction of cinacalcet and its deuterated internal standard, this compound, from human plasma via protein precipitation. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Cinacalcet hydrochloride reference standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Drug-free human plasma

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

-

Analytical column: C18 column (e.g., Eclipse Plus C18, Zorbax Eclipse XDB-C18)

3. Preparation of Stock and Working Solutions

-

Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cinacalcet hydrochloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the cinacalcet stock solution with a 50:50 (v/v) methanol/water solution.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) methanol/water solution.

4. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for blank samples.

-

Add 500 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | Eclipse Plus C18 or Zorbax Eclipse XDB-C18 |

| Mobile Phase | Gradient elution with a mixture of methanol, water, and ammonium formate. An alternative is a gradient of water with 0.1% formic acid and acetonitrile-water (95:5, v/v) with 0.2% formic acid. |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Cinacalcet: m/z 358.1 > 155.1 This compound: m/z 361.1 > 158.1 |

Quantitative Data Summary

The performance of the LC-MS/MS method for the quantification of cinacalcet using a deuterated internal standard is summarized below. The data is compiled from various validated methods and demonstrates the robustness and reliability of the approach.

Table 1: Linearity and Sensitivity

| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Cinacalcet-D3 | 0.300 - 150.00 | 0.300 | >0.995 |

| Cinacalcet-D3 | 0.1 - 50 | 0.1 | >0.99 |

| Deuterated Cinacalcet | 0.1 - 100 | 0.1 | Not Specified |

Table 2: Precision and Accuracy

| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|---|

| Cinacalcet-D3 | QC Samples | < 15 | < 15 | 85 - 115 |

| Deuterated Cinacalcet | QC Samples | 2.8 - 9.0 | 6.9 - 8.5 | 100 - 102 |

Table 3: Recovery

| Internal Standard | Extraction Method | Recovery (%) |

|---|---|---|

| Cinacalcet-D3 | Protein Precipitation | 95.67 - 102.88 |

| Deuterated Cinacalcet | Protein Precipitation | 90 - 106 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cinacalcet.

Caption: Mechanism of action of Cinacalcet on the calcium-sensing receptor.

References

Protocol for the Quantification of Cinacalcet in Human Plasma Using (S)-Cinacalcet-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction